molecular formula C12H23NO3 B1323395 cis-4-(Boc-amino)-1-methylcyclohexanol CAS No. 233764-31-3

cis-4-(Boc-amino)-1-methylcyclohexanol

Cat. No. B1323395
Key on ui cas rn: 233764-31-3
M. Wt: 229.32 g/mol
InChI Key: DZKXFTPOGGFHOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06331548B1

Procedure details

To a 6 ml anhydrous tetrahydrofuran solution of 303 mg (1.42 mmol) of tert-butyl N-(4-oxocyclohexyl)carbamate, 2.7 ml of methyl lithium (1.1M in hexane, 2.98 mmol) was dropwise added at −78° C. under an argon atmosphere and stirred for 1.5 hours, after adding 20 ml of water thereto to return room temperature, followed by extracting with 30 ml of methylene chloride after drying over anhydrous sodium sulfate, the solvent was distilled off and the residue was purified by a silica gel column chromatography (hexane/ethyl acetate=1/1) to obtain 150 mg (46%) of non-polar side diastereomer as a colorless crystal and 54 mg (17%) of polar side diastereomer as a colorless crystal.
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
303 mg
Type
reactant
Reaction Step One
Quantity
2.7 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
O1CCC[CH2:2]1.[O:6]=[C:7]1[CH2:12][CH2:11][CH:10]([NH:13][C:14](=[O:20])[O:15][C:16]([CH3:19])([CH3:18])[CH3:17])[CH2:9][CH2:8]1.C[Li]>O>[OH:6][C:7]1([CH3:2])[CH2:8][CH2:9][CH:10]([NH:13][C:14](=[O:20])[O:15][C:16]([CH3:17])([CH3:19])[CH3:18])[CH2:11][CH2:12]1

Inputs

Step One
Name
Quantity
6 mL
Type
reactant
Smiles
O1CCCC1
Name
Quantity
303 mg
Type
reactant
Smiles
O=C1CCC(CC1)NC(OC(C)(C)C)=O
Name
Quantity
2.7 mL
Type
reactant
Smiles
C[Li]
Step Two
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirred for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to return room temperature
EXTRACTION
Type
EXTRACTION
Details
by extracting with 30 ml of methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
after drying over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off
CUSTOM
Type
CUSTOM
Details
the residue was purified by a silica gel column chromatography (hexane/ethyl acetate=1/1)
CUSTOM
Type
CUSTOM
Details
to obtain 150 mg (46%) of non-polar side diastereomer as a colorless crystal and 54 mg (17%) of polar side diastereomer as a colorless crystal

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
Smiles
OC1(CCC(CC1)NC(OC(C)(C)C)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.